molecular formula C13H20FN5 B11744969 {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine

{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine

Cat. No.: B11744969
M. Wt: 265.33 g/mol
InChI Key: IRBUILUCPFZHPM-UHFFFAOYSA-N
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Description

{[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of two pyrazole rings, each substituted with different alkyl groups. The unique structure of this compound makes it an interesting subject for research in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine typically involves the following steps:

    Formation of Pyrazole Rings: The initial step involves the formation of the two pyrazole rings. This can be achieved through the reaction of hydrazine with 1,3-diketones under acidic or basic conditions.

    Alkylation: The next step involves the alkylation of the pyrazole rings. For the 1-(2-fluoroethyl) substitution, 2-fluoroethyl bromide is used as the alkylating agent. For the 1-(propan-2-yl) substitution, isopropyl bromide is used.

    Coupling: The final step involves the coupling of the two alkylated pyrazole rings through a methylene bridge. This can be achieved using formaldehyde and a suitable base, such as sodium hydroxide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the alkyl substituents on the pyrazole rings. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can occur at the pyrazole rings, leading to the formation of dihydropyrazole derivatives. Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoroethyl group. Nucleophiles such as amines and thiols can replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Ammonia in ethanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of dihydropyrazole derivatives.

    Substitution: Formation of amine or thiol derivatives.

Scientific Research Applications

Chemistry

In chemistry, {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound is studied for its potential biological activities. Pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. Research is ongoing to explore the specific biological activities of this compound and its derivatives.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In industry, this compound can be used as an intermediate in the synthesis of various materials, including polymers and dyes. Its unique chemical properties make it a valuable component in the development of new materials with enhanced performance characteristics.

Mechanism of Action

The mechanism of action of {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The presence of the fluoroethyl and isopropyl groups may enhance its binding affinity and specificity for these targets. Further research is needed to elucidate the exact molecular pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-fluoroethyl)-1H-pyrazole
  • 1-(propan-2-yl)-1H-pyrazole
  • 1-(2-fluoroethyl)-3-methyl-1H-pyrazole
  • 1-(propan-2-yl)-3-methyl-1H-pyrazole

Uniqueness

The uniqueness of {[1-(2-fluoroethyl)-1H-pyrazol-5-yl]methyl}({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine lies in its dual pyrazole structure with distinct alkyl substitutions. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds. The presence of both fluoroethyl and isopropyl groups may enhance its reactivity and binding affinity, making it a valuable compound for research and development.

Properties

Molecular Formula

C13H20FN5

Molecular Weight

265.33 g/mol

IUPAC Name

1-[2-(2-fluoroethyl)pyrazol-3-yl]-N-[(1-propan-2-ylpyrazol-4-yl)methyl]methanamine

InChI

InChI=1S/C13H20FN5/c1-11(2)19-10-12(8-17-19)7-15-9-13-3-5-16-18(13)6-4-14/h3,5,8,10-11,15H,4,6-7,9H2,1-2H3

InChI Key

IRBUILUCPFZHPM-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=N1)CNCC2=CC=NN2CCF

Origin of Product

United States

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